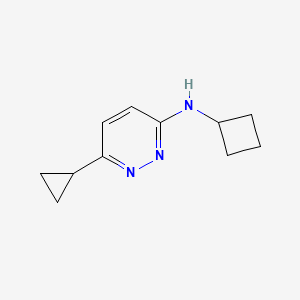

N-cyclobutyl-6-cyclopropylpyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclobutyl-6-cyclopropylpyridazin-3-amine” is an organic compound that contains nitrogen . It’s a type of amine, which are organic compounds that resemble ammonia and have a nitrogen atom that can bond up to three hydrogens .

Synthesis Analysis

The synthesis of amines like “this compound” can involve various methods such as reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, and reductive amination of aldehydes or ketones . A study on the synthesis of cyclobutenyl amines describes a Lewis acid-catalyzed addition of bicyclobutanes to imines .Aplicaciones Científicas De Investigación

Electrophilic Aminations with Oxaziridines

Research by Andreae and Schmitz (1991) in "Electrophilic Aminations with Oxaziridines" presents a methodology where cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds. This work highlights the versatility of oxaziridines in the amination of different substrates, potentially including N-cyclobutyl-6-cyclopropylpyridazin-3-amine derivatives, to synthesize azines, hydrazines, diaziridines, and other nitrogen-rich structures (Andreae & Schmitz, 1991).

Palladium-Catalyzed Carbonylative Cyclization of Amines

The work "Palladium-Catalyzed Carbonylative Cyclization of Amines via γ-C(sp3)-H Activation" by Hernando et al. (2016) explores a palladium-catalyzed method for the carbonylation of N-(2-pyridyl)sulfonyl-protected amines. This technique could potentially be applied to substrates similar to this compound for the synthesis of γ-lactams, demonstrating a novel approach to functionalizing amine-based compounds (Hernando et al., 2016).

Synthesis of 3-Aminocyclobut-2-en-1-ones

In "Efficient synthesis of 3-aminocyclobut-2-en-1-ones: squaramide surrogates as potent VLA-4 antagonists," Brand et al. (2003) detail a synthesis route for 3-aminocyclobut-2-en-1-ones through the condensation of cyclobuta-1,3-diones with primary amines. This process might be adaptable for generating cyclobutyl and cyclopropyl derivatives like this compound, providing valuable scaffolds for pharmaceutical development (Brand et al., 2003).

Electrophilic Amination of Carbanions

The study "Electrophilic amination of carbanions by N-carboxamido oxaziridines" by Armstrong et al. (2000) investigates the amination of carbanions using N-carboxamido oxaziridines. This method might offer a pathway to introduce nitrogen functionalities into molecules related to this compound, enriching the toolkit for synthesizing complex nitrogen-containing molecules (Armstrong et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclobutyl-6-cyclopropylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-9(3-1)12-11-7-6-10(13-14-11)8-4-5-8/h6-9H,1-5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTOWBDCLIGJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)

![(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2609388.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)

![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)